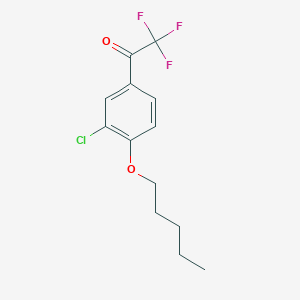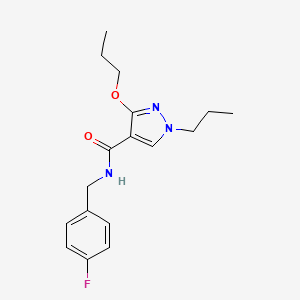
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” is a chemical compound used in the preparation of central nervous system (CNS) active agents . It is also used in the color developing process in photographs . The compound has a CAS number of 1989672-26-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” are not fully detailed in the search results. The molecular weight of a related compound, “N-ethyl-4-(4-morpholinyl)aniline”, is given as 206.28 .Applications De Recherche Scientifique
Corrosion Inhibition
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride derivatives have applications in the field of corrosion inhibition. For instance, a compound synthesized with similar structure demonstrated effective corrosion inhibition for mild steel X52 in hydrochloric and sulfuric acid solutions. This effectiveness increases with inhibitor concentration and aligns with Langmuir’s isotherm. The compound's inhibition efficiency was also correlated with quantum chemical calculations using Density Functional Theory (DFT) (Daoud et al., 2014).
Antimicrobial Activities
Derivatives of N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride are involved in synthesizing compounds with significant antimicrobial activities. For instance, a study involving the synthesis of linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline was used as a precursor, showed good antitubercular activities of the resulting compounds (Başoğlu et al., 2012).
Temperature Sensing
In the field of temperature sensing, compounds related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been utilized. A study involving N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showed its potential as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient, indicating its ability to detect temperature changes (Cao et al., 2014).
Synthesis of Antimalarial Compounds
Compounds structurally similar to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been synthesized and evaluated for their antimalarial activity. For example, a morpholino derivative among a series of 4-anilinoquinolines displayed activity against Plasmodium falciparum strains and cured mice infected with Plasmodium berghei, suggesting its potential in antimalarial treatment (Delarue et al., 2001).
Synthesis of Ionic Liquids
Research has explored the synthesis of 4-benzyl-4-methylmorpholinium salts, related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride, which results in the formation of morpholinium ionic liquids. These ionic liquids have been studied for their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents (Pernak et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14;;/h3-6,13H,2,7-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQVOAESYLXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)

![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)
![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)
![4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid](/img/structure/B2923636.png)
![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)